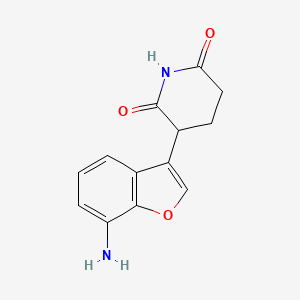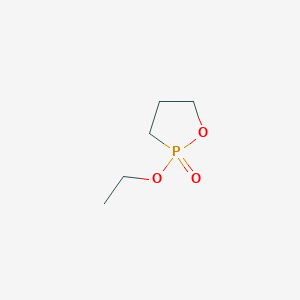
2-Ethoxy-1,2-oxaphospholane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,2-oxaphospholane 2-oxide is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2-oxaphospholane 2-oxide typically involves the reaction of ethylene glycol with phosphorus trichloride, followed by the addition of ethanol. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The general reaction conditions include:
Reactants: Ethylene glycol, phosphorus trichloride, ethanol.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Catalysts: No specific catalysts are required, but the presence of a base can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,2-oxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Grignard reagents and organolithium compounds are commonly employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphonates, and phosphinates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Ethoxy-1,2-oxaphospholane 2-oxide has several scientific research applications:
Polymer Synthesis: It is used as a monomer in the synthesis of biodegradable and biocompatible polymers through ring-opening polymerization.
Biomedical Research: The polymers derived from this compound are used in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation properties.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,2-oxaphospholane 2-oxide involves its ability to undergo ring-opening polymerization. The compound reacts with initiators such as stannous octoate and dodecanol to form polyphosphoesters. The polymerization process is facilitated by the formation of a reactive intermediate, which propagates the polymer chain. The resulting polymers exhibit unique properties such as thermoresponsiveness and pH-responsive degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-1,2-oxaphospholane 2-oxide
- 2-Phenyl-1,2-oxaphospholane 2-oxide
- 2-Ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide
Uniqueness
2-Ethoxy-1,2-oxaphospholane 2-oxide is unique due to its ethoxy substituent, which imparts specific reactivity and solubility properties. Compared to its methoxy and phenyl analogs, the ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wider range of applications in polymer and biomedical research.
Propriétés
Formule moléculaire |
C5H11O3P |
|---|---|
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
2-ethoxy-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3 |
Clé InChI |
KBESTWHNVGVDHD-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


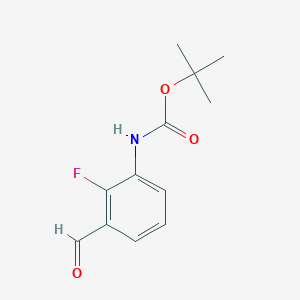
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

dimethylsilane](/img/structure/B13464961.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)



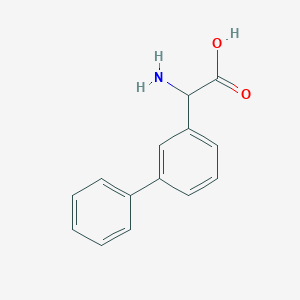
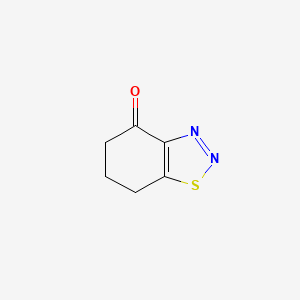
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
